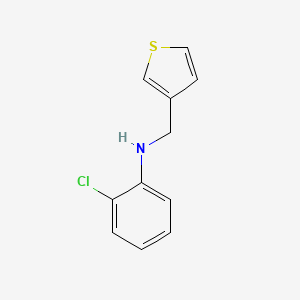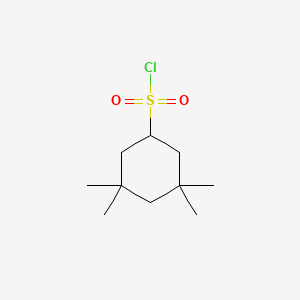
3,3,5,5-Tetramethylcyclohexane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,5,5-Tetramethylcyclohexane-1-sulfonyl chloride is an organic compound with the molecular formula C10H19ClO2S. It is a sulfonyl chloride derivative of 3,3,5,5-tetramethylcyclohexane, characterized by the presence of a sulfonyl chloride group attached to the cyclohexane ring. This compound is used in various chemical reactions and has applications in organic synthesis and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,5,5-tetramethylcyclohexane-1-sulfonyl chloride typically involves the reaction of 3,3,5,5-tetramethylcyclohexanol with thionyl chloride (SOCl2) or chlorosulfonic acid (HSO3Cl). The reaction is carried out under controlled conditions to ensure the formation of the sulfonyl chloride group. The general reaction can be represented as follows:
3,3,5,5-Tetramethylcyclohexanol+SOCl2→3,3,5,5-Tetramethylcyclohexane-1-sulfonyl chloride+HCl+SO2
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 3,3,5,5-Tetramethylcyclohexane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) to neutralize the hydrochloric acid formed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonate Thioesters: Formed by the reaction with thiols.
Scientific Research Applications
3,3,5,5-Tetramethylcyclohexane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis:
Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) that contain sulfonyl functional groups.
Material Science: It is employed in the modification of polymers and other materials to introduce sulfonyl groups, enhancing their properties such as solubility and stability.
Biological Research: The compound is used in the study of enzyme inhibitors and other biologically active molecules that contain sulfonyl groups.
Mechanism of Action
The mechanism of action of 3,3,5,5-tetramethylcyclohexane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, where nucleophiles such as amines, alcohols, and thiols attack the sulfonyl chloride group, leading to the formation of sulfonamides, sulfonate esters, and sulfonate thioesters, respectively. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
3,3,5,5-Tetramethylcyclohexanone: A ketone derivative of 3,3,5,5-tetramethylcyclohexane, used in organic synthesis.
3,3,5,5-Tetramethylcyclohexane-1-sulfonamide: A sulfonamide derivative, used in pharmaceutical research.
Uniqueness: 3,3,5,5-Tetramethylcyclohexane-1-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This distinguishes it from other derivatives such as ketones and sulfonamides, which have different functional groups and reactivities.
Properties
Molecular Formula |
C10H19ClO2S |
|---|---|
Molecular Weight |
238.78 g/mol |
IUPAC Name |
3,3,5,5-tetramethylcyclohexane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H19ClO2S/c1-9(2)5-8(14(11,12)13)6-10(3,4)7-9/h8H,5-7H2,1-4H3 |
InChI Key |
BMIVIGXDYSHVHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(C1)(C)C)S(=O)(=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


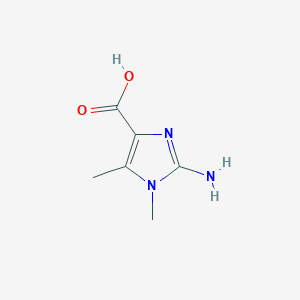
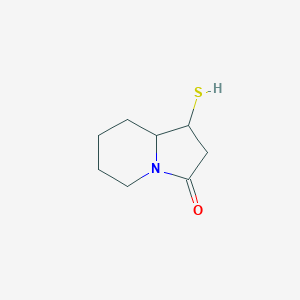
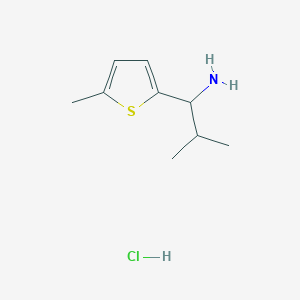

![5-(chloromethyl)-1-methyl-2-[(trifluoromethyl)sulfanyl]-1H-imidazole](/img/structure/B13240640.png)

![[2-(3-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13240664.png)
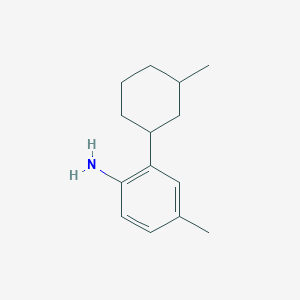
![3-[(2-Fluorophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B13240668.png)

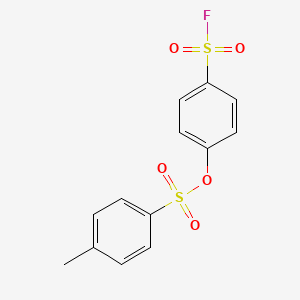

![3-{[(3R)-pyrrolidin-3-yloxy]methyl}pyridine](/img/structure/B13240688.png)
